Cas no 838821-39-9 (4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol)

4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol 化学的及び物理的性質
名前と識別子
-
- 4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
- 838821-39-9
- (8alpha,9R)-9-(Phenylmethoxy)cinchonan-6'-ol
- 4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinolin-6-ol
- DTXSID101274190
- (8alpha,9R)- 9-(phenylMethoxy)-Cinchonan-6'-ol
- (8I+/-,9R)-9-(Phenylmethoxy)cinchonan-6a(2)-ol
- (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol
-
- インチ: InChI=1S/C26H28N2O2/c1-2-19-16-28-13-11-20(19)14-25(28)26(30-17-18-6-4-3-5-7-18)22-10-12-27-24-9-8-21(29)15-23(22)24/h2-10,12,15,19-20,25-26,29H,1,11,13-14,16-17H2/t19-,20-,25-,26+/m0/s1
- InChIKey: HFSYPELWEAKVJH-WJQBNGMASA-N
- ほほえんだ: C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5
計算された属性
- せいみつぶんしりょう: 400.215078140g/mol
- どういたいしつりょう: 400.215078140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 45.6Ų
4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R62130-250mg |
4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
838821-39-9 | 98%,99%e.e. | 250mg |
¥608.0 | 2024-07-19 | |
Ambeed | A499665-1g |
4-((1R)-(Benzyloxy)((1S,2S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
838821-39-9 | 98% mix TBC as stabilizer | 1g |
$342.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R62130-1g |
4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
838821-39-9 | 98%,99%e.e. | 1g |
¥2127.0 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906093-250mg |
(8α,9R)- 9-(phenylMethoxy)-Cinchonan-6'-ol |
838821-39-9 | 98% | 250mg |
¥1,807.20 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906093-50mg |
(8α,9R)- 9-(phenylMethoxy)-Cinchonan-6'-ol |
838821-39-9 | 98% | 50mg |
¥459.00 | 2022-08-31 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0811-250mg |
4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
838821-39-9 | 98%,99%e.e. | 250mg |
¥607.5 | 2024-07-19 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0811-1g |
4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
838821-39-9 | 98%,99%e.e. | 1g |
¥2126.7 | 2024-07-19 |
4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-olに関する追加情報
Introduction to 4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol (CAS No. 838821-39-9)
4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol (CAS No. 838821-39-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a quinoline derivative with a unique structural arrangement that includes a quinuclidine moiety and a benzyl ether group. The presence of these functional groups imparts specific chemical and biological properties, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The quinoline core is a well-known scaffold in medicinal chemistry due to its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The quinuclidine moiety, on the other hand, is known for its ability to enhance the lipophilicity and central nervous system (CNS) penetration of molecules, making it particularly useful in the design of drugs targeting neurological disorders. The combination of these structural elements in 4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol suggests a potential for multifaceted biological activity.
Recent studies have explored the pharmacological properties of 4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol in detail. One notable area of research has been its potential as an antiparasitic agent. A study published in the *Journal of Medicinal Chemistry* reported that this compound exhibited significant activity against *Plasmodium falciparum*, the parasite responsible for malaria. The researchers found that the compound's unique structure allowed it to disrupt key metabolic pathways in the parasite, leading to its death. This finding has sparked interest in further developing 4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol as a potential new antimalarial drug.
In addition to its antiparasitic properties, 4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol has also shown promise in the treatment of neurological disorders. A preclinical study conducted by a team at the University of California, San Francisco, demonstrated that this compound could effectively cross the blood-brain barrier and modulate specific neurotransmitter systems. The researchers found that it exhibited potent activity as an acetylcholinesterase inhibitor, which is relevant for the treatment of Alzheimer's disease and other cognitive disorders. The study highlighted the compound's ability to improve cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
The vinyl group present in 4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is another key feature that contributes to its biological activity. This group can undergo various chemical reactions, such as polymerization and conjugation with other molecules, which can be leveraged to create prodrugs or drug delivery systems with enhanced pharmacokinetic properties. For instance, a recent study published in *Organic & Biomolecular Chemistry* explored the use of this compound as a prodrug precursor for targeted drug delivery. The researchers developed a prodrug formulation that was activated by specific enzymes present in cancer cells, leading to selective drug release and reduced systemic toxicity.
From a synthetic perspective, 4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol can be prepared through a multi-step process involving several key reactions. One common synthetic route involves the coupling of a quinoline derivative with a quinuclidine precursor followed by functional group manipulations to introduce the benzyl ether and vinyl groups. The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for further research and development.
In conclusion, 4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol (CAS No. 838821-39-9) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including the quinoline core, quinuclidine moiety, benzyl ether group, and vinyl functionality, contribute to its multifaceted biological profile. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a valuable candidate for further development as a novel therapeutic agent.
838821-39-9 (4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol) 関連製品
- 572-60-1(9-epi Quinine)
- 130-89-2(Quinine hydrochloride)
- 6183-68-2(Quinine bisulfate heptahydrate)
- 70877-75-7(O-Desmethyl Quinidine)
- 56-54-2(Quinidine)
- 524-63-0(4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol)
- 130-95-0(Quinine)
- 572-59-8(Epiquinidine)
- 26600-34-0(Cyclooctanecarboxylic acid ethyl ester)
- 1264368-08-2(1-(3-methoxy-3-methylbutyl)-1H-pyrazol-4-amine)
